molecular formula C8H7NOS B3052661 1,2-Benzothiazolin-3-one, 6-methyl- CAS No. 4337-47-7

1,2-Benzothiazolin-3-one, 6-methyl-

Cat. No.: B3052661
CAS No.: 4337-47-7
M. Wt: 165.21 g/mol
InChI Key: MKOBQYYGSDGUMU-UHFFFAOYSA-N
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Description

1,2-Benzothiazolin-3-one, 6-methyl- is an organic compound belonging to the class of isothiazolinones. It is known for its antimicrobial properties and is widely used as a preservative in various industrial and consumer products. The compound is structurally related to isothiazole and is part of a class of molecules called isothiazolinones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzothiazolin-3-one, 6-methyl- typically involves the reaction of anthranilamide with nitrosating agents. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of 1,2-Benzothiazolin-3-one, 6-methyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzothiazolin-3-one, 6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzothiazolin-3-one, 6-methyl- has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial action of 1,2-Benzothiazolin-3-one, 6-methyl- involves the reaction with protein-thiol targets, including specific dehydrogenase and phosphatase enzymes. This interaction affects various metabolic processes within microbial cells, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzothiazolin-3-one, 6-methyl- is unique due to its specific structural features and the presence of a methyl group at the 6-position. This structural modification can influence its reactivity and antimicrobial efficacy compared to other isothiazolinones .

Properties

IUPAC Name

6-methyl-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-9-8(6)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOBQYYGSDGUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195834
Record name 1,2-Benzothiazolin-3-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-47-7
Record name 1,2-Benzothiazolin-3-one, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48653
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzothiazolin-3-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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